(R)-(-)-Vigabatrin
Descripción general
Descripción
(R)-(-)-Vigabatrin, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-(-)-Vigabatrin, a structural analogue of gamma-aminobutyric acid (GABA), is primarily known for its role as an antiepileptic drug. It acts by irreversibly inhibiting GABA transaminase (GABA-T), thereby increasing GABA levels in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in treating various types of epilepsy, and additional biological activities.
Pharmacokinetics
Vigabatrin is characterized by its unique pharmacokinetic profile:
- Absorption : The drug is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours post-administration. Its bioavailability is approximately 50% for the S-enantiomer and 65% for the R-enantiomer .
- Distribution : Vigabatrin is not protein-bound and has a mean volume of distribution of about 1.1 L/kg . Despite this, cerebrospinal fluid concentrations are only about 10% of plasma levels six hours after administration .
- Elimination : The elimination half-life ranges from 5.3 to 7.4 hours, with renal excretion being the major route of elimination, accounting for approximately 70% recovery in urine .
Treatment of Infantile Spasms
A significant body of research highlights the efficacy of this compound in treating infantile spasms:
- In a cohort study involving 101 patients, vigabatrin successfully terminated spasms in 56.9% of cases within an average of five days . Long-term follow-up revealed that 38.1% of responders experienced severe neurological dysfunction, and 42% developed late epilepsy .
- A systematic review indicated that while vigabatrin is effective, it may not be as beneficial as hormonal therapies for new-onset infantile epileptic spasms syndrome (IESS), with odds ratios suggesting hormonal treatments have better outcomes .
General Efficacy in Epilepsy
In broader studies, vigabatrin has shown promising results in various forms of epilepsy:
- A comparative study found that approximately 30-40% of patients experienced significant seizure reduction or disappearance when treated with vigabatrin .
- The drug has been particularly effective in patients with tuberous sclerosis complex, where it serves as an add-on therapy for refractory cases .
Additional Biological Activities
Beyond its antiepileptic properties, this compound has demonstrated other biological activities:
- Antioxidant Activity : Studies have shown that vigabatrin exhibits antioxidant properties, which may contribute to its neuroprotective effects in the CNS .
- Cytotoxic Effects : Research indicates potential cytotoxicity against various cancer cell lines, suggesting that vigabatrin could have applications beyond epilepsy treatment .
Case Report on Efficacy
A notable case involved a patient treated with a vigabatrin analogue (CPP-115), which indicated improvements in seizure control despite initial side effects like decreased appetite and fatigue. Adjustments to the dosage were necessary to optimize therapeutic outcomes without compromising patient comfort .
Propiedades
IUPAC Name |
(4R)-4-aminohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227925 | |
Record name | (R)-(-)-Vigabatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77162-51-7 | |
Record name | (R)-Vigabatrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77162-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-Vigabatrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(-)-Vigabatrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R (-)-γ-Vinyl-gaba | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIGABATRIN, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN92S847A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.